2-[4-(methylsulfonyl)piperazin-1-yl]-N-(1-phenylethyl)acetamide -

2-[4-(methylsulfonyl)piperazin-1-yl]-N-(1-phenylethyl)acetamide

Catalog Number: EVT-4995817
CAS Number:
Molecular Formula: C15H23N3O3S
Molecular Weight: 325.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications
  • Antibacterial activity: Dihydrobenzothiazole coupled N-piperazinyl acetamides showed promising results against Gram-positive and Gram-negative bacteria, including Streptococcus mutans, Salmonella typhi, and Mycobacterium tuberculosis H37Rv [].
  • Anticonvulsant potential: N-(6-substituted benzo[d]thiazol-2-yl)-2-(4-substitued piperazinyl)acetamide derivatives exhibited anticonvulsant activity in maximal electroshock seizure and subcutaneous pentylenetetrazole screens [].

N-[2-(4-Acetyl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide (NAPMA)

  • Compound Description: NAPMA is a compound that exhibits significant inhibitory effects on osteoclast differentiation, a process crucial for bone resorption. Studies have shown that NAPMA effectively attenuates osteoclast activity by downregulating the expression of osteoclast-specific markers at both the transcript and protein levels []. These markers include c-Fos, NFATc1, DC-STAMP, cathepsin K, and MMP-9. Consequently, NAPMA treatment leads to decreased bone resorption and actin ring formation. In vivo studies further demonstrate its protective effect against ovariectomy-induced bone loss [].
  • Relevance: NAPMA shares a structural similarity with 2-[4-(methylsulfonyl)-1-piperazinyl]-N-(1-phenylethyl)acetamide in the form of a piperazinyl acetamide core structure. Both compounds feature a piperazine ring linked to an acetamide group, which is further substituted with different aromatic moieties. [] https://www.semanticscholar.org/paper/9d7275bb5fdae37d894db97e5548867e7d22cbd8

N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy) acetamide (PPOAC-Bz)

  • Compound Description: PPOAC-Bz acts as a potent inhibitor of osteoclastogenesis, effectively blocking the formation of mature osteoclasts and suppressing their bone resorption activity []. This inhibitory effect on osteoclastogenesis is evident in the altered mRNA expressions of several osteoclast-specific marker genes. In vitro studies demonstrate PPOAC-Bz's ability to prevent F-actin belt formation and reduce bone resorption activity. Moreover, in vivo experiments reveal its efficacy in preventing OVX-induced bone loss, highlighting its potential as a therapeutic agent for osteolytic disorders [].
  • Relevance: PPOAC-Bz exhibits a close structural resemblance to 2-[4-(methylsulfonyl)-1-piperazinyl]-N-(1-phenylethyl)acetamide, sharing a core structure consisting of a piperazinyl acetamide group. Both compounds feature a phenyl ring directly linked to the piperazine moiety, with further substitutions on this phenyl ring differing between the two compounds. [] https://www.semanticscholar.org/paper/6315d9e2af60b0566ae6149626a3c6ca72f75a3a

N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(2-chlorophenoxy) acetamide (PPOA-N-Ac-2-Cl)

  • Compound Description: PPOA-N-Ac-2-Cl significantly inhibits osteoclast differentiation, leading to a marked decrease in the formation of multinucleated tartrate-resistant acid phosphatase (TRAP)-positive cells []. This inhibitory effect is dose-dependent and occurs without causing significant cytotoxicity. PPOA-N-Ac-2-Cl achieves this by downregulating the expression of osteoclast-specific marker genes, including TRAF6, c-fos, DC-STAMP, NFATc1, MMP9, CtsK, and TRAP (Acp5) during RANKL-mediated osteoclastogenesis []. Notably, it significantly attenuates the protein levels of CtsK, a protease crucial for bone resorption. As a result, PPOA-N-Ac-2-Cl effectively diminishes bone resorption activity and F-actin ring formation [].
  • Relevance: Similar to 2-[4-(methylsulfonyl)-1-piperazinyl]-N-(1-phenylethyl)acetamide, PPOA-N-Ac-2-Cl shares a core structure consisting of a piperazinyl acetamide group. Both compounds feature an acetamide group directly attached to the piperazine moiety, with additional substitutions on this acetamide group differing between the two compounds. [] https://www.semanticscholar.org/paper/c95db38d86941b2ec4bc86bb980e44d461b1677a

2-[4-(2-Furoyl)-1-piperazinyl]-N-aryl/aralkyl acetamides

  • Compound Description: This series of compounds demonstrates potent antibacterial activity against various Gram-positive and Gram-negative bacterial strains []. The synthesis involves reacting different aryl/aralkyl amines with 2-bromoacetylbromide, followed by a reaction with 2-furoyl-1-piperazine. Notably, compounds 5o and 5c within this series exhibit exceptional minimum inhibitory concentration (MIC) values, indicating their strong antibacterial potency. Furthermore, cytotoxicity assessments reveal that compounds 5c and 5g possess minimal toxicity within this series [].
  • Relevance: These compounds are structurally related to 2-[4-(methylsulfonyl)-1-piperazinyl]-N-(1-phenylethyl)acetamide through their shared piperazinyl acetamide core structure. Both groups of compounds feature a piperazine ring linked to an acetamide group. The key difference lies in the substituent attached to the piperazine nitrogen; the related compounds have a 2-furoyl group, while the target compound has a methylsulfonyl group. [] https://www.semanticscholar.org/paper/2c64bc1ce5b2d2cb9b5035cc669c8ea1544811ae

Properties

Product Name

2-[4-(methylsulfonyl)piperazin-1-yl]-N-(1-phenylethyl)acetamide

IUPAC Name

2-(4-methylsulfonylpiperazin-1-yl)-N-(1-phenylethyl)acetamide

Molecular Formula

C15H23N3O3S

Molecular Weight

325.4 g/mol

InChI

InChI=1S/C15H23N3O3S/c1-13(14-6-4-3-5-7-14)16-15(19)12-17-8-10-18(11-9-17)22(2,20)21/h3-7,13H,8-12H2,1-2H3,(H,16,19)

InChI Key

CKAXVAWUWGWLNQ-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)NC(=O)CN2CCN(CC2)S(=O)(=O)C

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CN2CCN(CC2)S(=O)(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.